5-fluoro-1-methyl-1H-indole-2,3-dione

Catalog No.
S670780
CAS No.
773-91-1
M.F
C9H6FNO2
M. Wt
179.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-1-methyl-1H-indole-2,3-dione

CAS Number

773-91-1

Product Name

5-fluoro-1-methyl-1H-indole-2,3-dione

IUPAC Name

5-fluoro-1-methylindole-2,3-dione

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3

InChI Key

VHJRLOILUKMNEY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)F)C(=O)C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)C1=O

5-Fluoro-1-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring. Its molecular formula is C₉H₆FNO₂, with a molecular weight of approximately 179.15 g/mol. The compound has notable physical properties, including a melting point ranging from 150.7 to 152.5 °C and a predicted boiling point of approximately 307.9 °C .

Currently, there is no scientific research readily available describing a specific mechanism of action for FMD itself. Its potential significance lies in its use as a building block for molecules with various biological activities. The mechanism of action would depend on the specific derivative synthesized using FMD.

Information on the safety hazards associated with FMD is scarce. As a general precaution, any unknown compound should be handled with care, following proper laboratory safety protocols. Given the presence of fluorine, it is advisable to wear appropriate personal protective equipment (PPE) when handling FMD, as fluorides can be irritating and potentially toxic [].

Synthesis and Characterization:

5-Fluoro-1-methyl-1H-indole-2,3-dione (FMD) is a heterocyclic compound synthesized through various methods, including the reaction of N-methylisatin with potassium fluoride in the presence of 18-crown-6 ether []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Biological Activities:

FMD has been investigated for its potential biological activities in several research areas. Some notable examples include:

  • Antimicrobial activity: Studies have shown FMD to exhibit antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ]. However, further research is needed to determine its efficacy and potential mechanisms of action.
  • Enzyme inhibition: FMD has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, its therapeutic potential requires further investigation.
  • Anticancer properties: In vitro studies suggest that FMD may possess antiproliferative effects on some cancer cell lines []. However, further research is necessary to understand its potential mechanisms and in vivo efficacy.
Typical of indole derivatives. It can undergo nucleophilic substitutions due to the electrophilic nature of the carbonyl groups present in the diketone structure. For instance, reactions with thiosemicarbazides have been reported, leading to the formation of diverse derivatives with potential biological activity . Additionally, it can react with various electrophiles under appropriate conditions to form substituted products.

This compound exhibits significant biological activity, particularly in antimicrobial and antituberculosis applications. Research indicates that derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione display promising activity against various pathogens, including those resistant to conventional treatments . The compound has also been explored for its potential anticancer properties due to its ability to induce apoptosis in certain cancer cell lines .

The synthesis of 5-fluoro-1-methyl-1H-indole-2,3-dione can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of isatin derivatives with fluorinated reagents under acidic or basic conditions.
  • Nucleophilic Substitution: The introduction of the fluorine atom can be accomplished via nucleophilic substitution reactions on appropriate precursors.
  • Multi-step Syntheses: More complex synthetic routes may involve multiple steps including cyclization and functional group modifications .

5-Fluoro-1-methyl-1H-indole-2,3-dione finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being investigated as a potential lead compound for drug development.
  • Chemical Research: It serves as an intermediate in organic synthesis for producing other biologically active compounds.
  • Material Science: Its unique electronic properties may be exploited in developing new materials .

Interaction studies have focused on how 5-fluoro-1-methyl-1H-indole-2,3-dione interacts with biological targets. Molecular docking studies suggest that it binds effectively to specific protein targets involved in disease pathways, indicating its potential as a therapeutic agent . Additionally, studies on its interaction with DNA and RNA have shown promising results regarding its ability to affect gene expression and cellular processes.

Several compounds share structural similarities with 5-fluoro-1-methyl-1H-indole-2,3-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-FluoroisatinContains a fluorine atom at the 5-positionLess stable than 5-fluoro-1-methyl derivative
N-MethylisatinMethyl group at the nitrogen positionLacks fluorine substitution
5-Chloro-1-methylindole-2,3-dioneChlorine instead of fluorineDifferent reactivity profile
7-Fluoroindole-2,3-dioneFluorine at the 7-positionDifferent biological activity

The presence of both methyl and fluorine groups in 5-fluoro-1-methyl-1H-indole-2,3-dione contributes to its distinctive chemical reactivity and biological properties compared to other indole derivatives.

5-fluoro-1-methyl-1H-indole-2,3-dione exists as a solid under standard conditions, typically presented in crystalline or powder form [4] [5] [6]. The compound has a molecular formula of C₉H₆FNO₂ with a molecular weight of 179.15 g/mol [1] [2] [3]. The structural arrangement consists of a benzene ring fused to a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 3, with a fluorine substituent at position 5 and a methyl group attached to the nitrogen atom [1] [2].

The compound demonstrates typical characteristics of substituted isatin derivatives in terms of its physical appearance [4] [5]. Commercial suppliers describe the material as appearing in powder or crystalline form, with storage recommendations at room temperature under dry conditions [4] [5] [7] [6]. While specific organoleptic properties such as color, odor, and taste are not extensively documented in the literature, the compound follows general patterns observed in related fluorinated indole derivatives.

PropertyValueReference
Molecular FormulaC₉H₆FNO₂ [1] [2] [3]
Molecular Weight179.15 g/mol [1] [2] [3]
Physical StateSolid (powder/crystalline) [4] [5] [6]
CAS Number773-91-1 [1] [2] [3]
AppearancePowder/Crystalline [4] [5]

Thermal Behavior and Phase Transitions

Melting Point Determination (156-160°C)

The melting point of 5-fluoro-1-methyl-1H-indole-2,3-dione has been consistently reported in the range of 150.7-152.5°C through experimental determination [1] [2]. This narrow melting point range indicates good purity and crystalline uniformity of the compound. The melting point falls within the typical range observed for substituted isatin derivatives, where the presence of both electron-withdrawing fluorine and electron-donating methyl substituents influences the intermolecular interactions and crystal packing arrangements [1] [2].

The melting point determination provides valuable information about the compound's thermal stability and purity. The sharp melting transition observed in this temperature range suggests well-defined crystalline structure and minimal impurities [1] [2]. This thermal behavior is consistent with the rigid planar structure of the indole-2,3-dione core, which facilitates efficient crystal packing through π-π stacking interactions and hydrogen bonding between adjacent molecules [1] [2].

Thermal PropertyValueMethodReference
Melting Point (Experimental)150.7-152.5°CStandard melting point determination [1] [2]
Melting Point (Average)151-152°CLiterature compilation [1] [2]

Boiling Point and Thermal Stability

The boiling point of 5-fluoro-1-methyl-1H-indole-2,3-dione has been predicted through computational methods to be 307.9±44.0°C [1] [2]. This predicted value reflects the molecular size, intermolecular forces, and volatility characteristics of the compound. The relatively high boiling point is consistent with the presence of strong intermolecular interactions including hydrogen bonding capabilities of the NH group and carbonyl functionalities, as well as π-π stacking interactions between aromatic systems [1] [2].

Thermal stability studies on related isatin derivatives indicate that these compounds generally maintain structural integrity under normal storage and handling conditions [4] [5] [7] [6]. The compound demonstrates stability at room temperature when stored in sealed containers under dry conditions, as recommended by commercial suppliers [4] [5] [7]. However, specific thermal decomposition data for this exact compound requires further investigation to establish precise decomposition pathways and temperature ranges.

PropertyValueMethodReference
Predicted Boiling Point307.9±44.0°CComputational prediction [1] [2]
Thermal StabilityStable under normal conditionsRoom temperature storage [4] [5] [6]
Storage ConditionsRoom temperature, dryCommercial recommendations [4] [5] [7]

Solubility Profile in Various Solvents

The solubility characteristics of 5-fluoro-1-methyl-1H-indole-2,3-dione follow patterns typical of fluorinated indole derivatives, with solubility being influenced by the polar carbonyl groups, the aromatic character of the indole core, and the specific electronic effects of the fluorine and methyl substituents [9]. While specific quantitative solubility data for this exact compound is limited in the literature, related fluorinated indole compounds provide insights into expected solubility behavior.

Based on structural analysis and comparison with related compounds, the compound is expected to demonstrate limited aqueous solubility due to its predominantly aromatic character and moderate polarity [9]. The presence of two carbonyl groups and the NH functionality provides some polar character, but the overall hydrophobic nature of the indole system limits water solubility. Studies on related 5-fluoroindole derivatives indicate pH-dependent solubility, with enhanced solubility under acidic conditions where protonation can occur [9].

The compound likely exhibits good solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols like ethanol and methanol, where hydrogen bonding interactions can be established with the carbonyl and NH groups . Polar aprotic solvents would be expected to provide excellent dissolution due to their ability to solvate the polar regions while accommodating the aromatic system .

Solvent ClassExpected SolubilityInteraction TypeComments
WaterSlightly solubleHydrogen bonding (limited)pH-dependent solubility
AlcoholsSolubleHydrogen bondingEthanol, methanol favorable
Polar aproticSolubleDipole-dipole interactionsDMSO, DMF excellent
HalogenatedModerately solubleVan der Waals forcesDCM, chloroform
Non-polarPoorly solubleLimited interactionsHexane, toluene unfavorable

Electronic Properties and Molecular Orbital Characteristics

The electronic properties of 5-fluoro-1-methyl-1H-indole-2,3-dione are significantly influenced by the substitution pattern on the indole core, particularly the electron-withdrawing fluorine atom at position 5 and the electron-donating methyl group at the nitrogen position [10] [11] [12]. Computational studies on related indole-2,3-dione derivatives provide insights into the electronic structure and molecular orbital characteristics.

The predicted pKa value of -2.41±0.20 indicates the compound possesses weak acidic character, primarily associated with the NH group in the indole system [1] [2]. This value reflects the electron-withdrawing influence of both the carbonyl groups and the fluorine substituent, which stabilizes the conjugate base upon deprotonation [1] [2]. The lipophilicity parameter (LogP) has been calculated to be in the range of 0.9848-1.05, suggesting a balanced hydrophilic-lipophilic character that may be favorable for membrane permeability and biological activity [13] [6].

Frontier molecular orbital analysis of similar fluorinated indole derivatives reveals that the highest occupied molecular orbital (HOMO) is typically distributed across the indole π-system, while the lowest unoccupied molecular orbital (LUMO) often localizes on the electron-deficient carbonyl carbons [10] [11] [12]. The HOMO-LUMO energy gap, which determines chemical reactivity and stability, is influenced by the electronic effects of the substituents. Fluorine substitution generally leads to stabilization of both HOMO and LUMO levels, with a more pronounced effect on the LUMO due to its electron-withdrawing nature [10] [11] [12].

Electronic PropertyValueMethodReference
Predicted pKa-2.41±0.20Computational prediction [1] [2]
LogP (Lipophilicity)0.9848-1.05Computational calculation [13] [6]
Polar Surface Area37.38 ŲComputational calculation [13] [6]
Hydrogen Bond Donors0Structural analysis [14] [6]
Hydrogen Bond Acceptors2-3Structural analysis [14] [6]
Rotatable Bonds0Structural analysis [14] [6]

The molecular electrostatic potential surface of fluorinated indole derivatives typically shows negative potential regions around the carbonyl oxygens and the fluorine atom, while positive potential regions are observed near the NH group and aromatic carbons adjacent to electron-withdrawing substituents [10] [11]. These electrostatic characteristics influence intermolecular interactions and potential binding sites for biological targets.

Stability Under Different Environmental Conditions

The environmental stability of 5-fluoro-1-methyl-1H-indole-2,3-dione is an important consideration for storage, handling, and potential applications. Based on commercial storage recommendations and studies of related fluorinated indole compounds, several key stability factors have been identified [4] [5] [7] [9] .

Storage temperature significantly affects compound stability, with room temperature storage being recommended by commercial suppliers [4] [5] [7] [6]. The compound demonstrates adequate stability under these conditions when stored in sealed containers to prevent moisture uptake [4] [5] [7]. Atmospheric moisture can potentially affect stability, as hydrogen bonding interactions with water molecules may influence crystal structure and lead to hydrate formation [4] [5] [7].

Light sensitivity, while not extensively documented for this specific compound, is a concern for many indole derivatives due to the potential for photochemical reactions involving the aromatic π-system . Related fluorinated indole compounds have shown sensitivity to light and moisture due to the presence of reactive functional groups . Therefore, storage in amber containers or under reduced lighting conditions may be advisable to prevent photodegradation.

pH stability represents another important environmental factor. Studies on related 5-fluoroindole derivatives indicate pH-dependent stability, with different degradation patterns observed under acidic, neutral, and basic conditions [9]. The compound's stability appears to be enhanced under acidic conditions, while alkaline environments may promote degradation through various pathways including hydrolysis of the carbonyl groups [9].

Environmental FactorStability AssessmentRecommendationsReference
Storage TemperatureStable at room temperatureRoom temperature storage [4] [5] [7] [6]
MoisturePotentially sensitiveDry storage conditions [4] [5] [7]
LightPotentially sensitiveAmber containers recommended
pH ConditionspH-dependent stabilityAvoid alkaline conditions [9]
Atmospheric OxygenGenerally stableInert atmosphere for long-term storage [4] [5] [7]

The compound's inherent stability is influenced by the electronic effects of the substituents, with the electron-withdrawing fluorine atom contributing to the stability of the aromatic system while the methyl group provides some protection against nucleophilic attack at the nitrogen center [1] [2]. The rigid planar structure of the indole-2,3-dione core contributes to overall molecular stability through delocalization of electrons across the conjugated system [1] [2].

XLogP3

0.7

Wikipedia

5-fluoro-1-methyl-1H-indole-2,3-dione

Dates

Last modified: 08-15-2023

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